molecular formula C17H19ClN4O4S B2552986 6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215524-92-7

6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2552986
CAS No.: 1215524-92-7
M. Wt: 410.87
InChI Key: KRORVAOUGBHQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride ( 1215524-92-7) is a chemical compound with the molecular formula C17H19ClN4O4S and a molecular weight of 410.88 g/mol . It belongs to the class of 4,5,6,7-tetrahydrothienopyridine derivatives, which are important heterocyclic motifs in bioorganic chemistry and are known to exhibit a wide spectrum of biological activities . Compounds based on the 4,5,6,7-tetrahydrothienopyridine scaffold have been investigated in scientific research for various potential applications, including serving as lead structures for the development of new antifungal agents . This specific compound, provided as a molecular building block, is designed for use in scientific research and discovery programs. It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S.ClH/c1-2-20-8-7-12-13(9-20)26-17(14(12)15(18)22)19-16(23)10-3-5-11(6-4-10)21(24)25;/h3-6H,2,7-9H2,1H3,(H2,18,22)(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRORVAOUGBHQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Position 6 : Alkyl (ethyl, isopropyl) or aromatic (benzyl) groups modulate steric bulk and lipophilicity. Ethyl provides moderate hydrophobicity, while benzyl may enhance membrane permeability .
  • Position 2: Electron-withdrawing (nitro) vs. electron-donating (phenoxy, methoxy) substituents influence electronic density and receptor binding. The nitro group may enhance electrophilic interactions .
  • Position 3: Carboxamide vs. carboxylate esters affect metabolic stability.

Structure-Activity Relationships (SAR)

Role of the 2-Amino and Carbonyl Groups ()

  • Amino Group: Critical for allosteric modulation of adenosine A1 receptors. In the target compound, the benzamido group may mimic this role via hydrogen bonding .
  • Carbonyl Group : Essential for activity. The 4-nitrobenzamido moiety preserves this feature, aligning with SAR trends in related thiophene derivatives .

Substituent Effects on Bioactivity

  • 4-Nitro vs. 3-Trifluoromethyl (): While 3-(trifluoromethyl)phenyl groups optimize adenosine receptor binding, the nitro group in the target compound may prioritize interactions with alternative targets (e.g., kinases or proteases).
  • Ethyl vs. Benzyl () : Benzyl groups in analogs correlate with enhanced cytotoxicity in preliminary assays, suggesting the ethyl group in the target compound may reduce off-target effects .

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